molecular formula C19H25N7O B6439245 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549008-65-1

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6439245
CAS RN: 2549008-65-1
M. Wt: 367.4 g/mol
InChI Key: AVDQXPKJZHPMNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including pyrazole, oxazole, and piperazine . It’s part of a family of heterocycles that are associated with different biological activities .


Synthesis Analysis

The compound was prepared in high yield through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative 1, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .


Molecular Structure Analysis

The structure of the synthesized compound was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis . The dihedral angles between the indolizine ring system and the pyrazole rings are 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .


Chemical Reactions Analysis

Solvothermal reactions of the flexible, pyrazole-based ligand with late transition metal ions allowed the isolation of the four coordination compounds . The investigation of the thermal behavior assessed the high thermal robustness of these materials, which are stable in air at least up to 300 °C .


Physical And Chemical Properties Analysis

The compound is stable in air at least up to 300 °C, with the Cd (II) derivative starting to decompose only around 500 °C . The isomorphous compounds possess a dense 3-D network featuring rhombic motifs hinged about rigid and parallel chains of tetrahedral MN4 chromophores .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. More research is needed to fully understand the mechanism of action and the potential applications of this compound in various fields .

properties

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-13-9-14(2)26(23-13)19-10-18(21-16(4)22-19)25-7-5-24(6-8-25)12-17-11-20-27-15(17)3/h9-11H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQXPKJZHPMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=C(ON=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

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